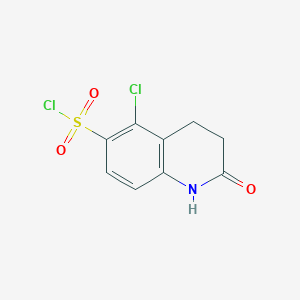

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Beschreibung

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a heterocyclic sulfonyl chloride with the molecular formula C₉H₇Cl₂NO₃S and a molecular weight of 280.13 g/mol . This compound features a tetrahydroquinoline backbone substituted with a chlorine atom at position 5, a ketone group at position 2, and a sulfonyl chloride moiety at position 4. Sulfonyl chlorides of this class are critical intermediates in synthesizing sulfonamides, which have applications in medicinal chemistry and agrochemical development .

Eigenschaften

IUPAC Name |

5-chloro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3S/c10-9-5-1-4-8(13)12-6(5)2-3-7(9)16(11,14)15/h2-3H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGSQINQQPAIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline as the starting material.

Sulfonylation Reaction: The starting material undergoes a sulfonylation reaction with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Derivatives with reduced sulfonyl chloride groups.

Substitution Products: Compounds with various nucleophiles replacing the sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be used in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases.

Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism by which 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key differences between the target compound and structurally related sulfonyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | C₉H₇Cl₂NO₃S | 280.13 | Cl (C5), =O (C2), SO₂Cl (C6) | Not listed |

| 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | C₁₁H₁₂ClNO₃S (inferred) | ~285.73 (calculated) | Acetyl (N1), SO₂Cl (C6) | 868964-04-9 |

| 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | C₁₀H₆ClNO₃S (inferred) | ~255.68 (calculated) | =O (C2), fused indole core, SO₂Cl (C6) | Not listed |

Key Observations :

- Tetrahydroquinoline vs. Indole Core: The target compound’s tetrahydroquinoline scaffold provides a partially saturated ring system, which may enhance conformational stability compared to the aromatic indole core of the benzo[cd]indole derivative .

Crystallographic and Computational Analysis

- Structural Characterization : Programs like SHELXL () are widely used for refining crystal structures of small molecules. The target compound’s derivatives may benefit from such tools to confirm stereochemistry and intermolecular interactions.

Biologische Aktivität

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈ClN₁O₃S |

| Molecular Weight | 245.68 g/mol |

| CAS Number | 66657-42-9 |

| MDL Number | MFCD06655638 |

| Purity | Typically ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

This compound is classified as hazardous and requires appropriate handling precautions due to its corrosive nature.

Biological Activity

The biological activity of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has been primarily evaluated in the context of cancer therapy and enzyme inhibition.

Antiproliferative Activity

Recent studies have shown that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- MTT Assay Results: Compounds derived from tetrahydroquinoline structures were tested against human colon cancer cells (HT-29). At a concentration of 10 μM, several derivatives demonstrated over 30% inhibition of cell growth. Notably, compounds with electron-donating groups showed enhanced activity compared to their unsubstituted counterparts .

The mechanism underlying the antiproliferative effects of these compounds includes:

- Inhibition of Tubulin Polymerization: Some derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .

- MCL-1 Inhibition: The compound's sulfonyl moiety plays a critical role in inhibiting MCL-1, a protein associated with resistance to apoptosis in cancer cells. This inhibition is crucial for overcoming chemoresistance in various cancers .

Case Studies

Several studies have highlighted the potential therapeutic applications of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives:

- Study on Anticancer Properties: A study published in Nature reported that specific sulfonamide derivatives exhibited strong inhibitory activity against MCL-1 and could serve as promising candidates for developing new anticancer therapies .

- Structure–Activity Relationship (SAR) Analysis: Research indicated that modifications to the tetrahydroquinoline scaffold significantly influenced biological activity. Compounds with methoxy or amino substituents displayed superior antiproliferative effects compared to those lacking such groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.